
ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate: is a complex organic compound characterized by its pyrrole and pyrrolidine rings. This compound is part of a broader class of heterocyclic compounds that have garnered interest due to their potential biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: . Key steps include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with primary amines.
Introduction of the Pyrrolidine Ring: This step often involves the reaction of the pyrrole core with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, and ketones.
Reduction: Products can include alcohols and amines.
Substitution: Products can include various substituted pyrroles and pyrrolidines.
科学的研究の応用
Chemistry and Biology: . Its complex structure makes it a valuable intermediate in the development of new drugs and treatments.
Medicine: Due to its structural complexity, this compound may be used in the design of new therapeutic agents. Its potential biological activities could include antiviral, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound could be used as a building block for the synthesis of more complex molecules. Its versatility makes it a valuable component in various chemical processes.
作用機序
The exact mechanism of action of this compound would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins within cells. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate: is structurally similar to other pyrrole and pyrrolidine derivatives.
Comparison with Other Compounds: This compound may differ in terms of its substituents, functional groups, and overall molecular structure, which can influence its biological activity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to other similar compounds.
特性
IUPAC Name |
ethyl 2-methyl-5-(2-oxo-2-pyrrolidin-1-ylacetyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-20(25)15-13(2)21-17(16(15)14-9-5-4-6-10-14)18(23)19(24)22-11-7-8-12-22/h4-6,9-10,21H,3,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEPAXCSJJBFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
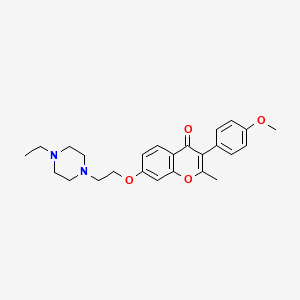
![6-{[4-(3-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)
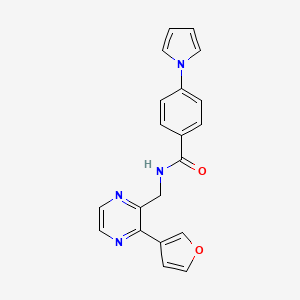
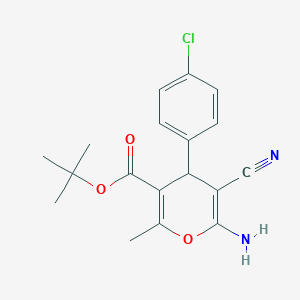
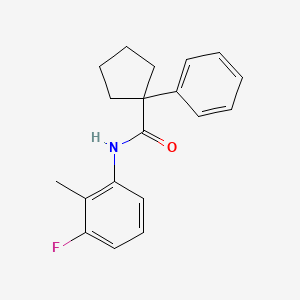
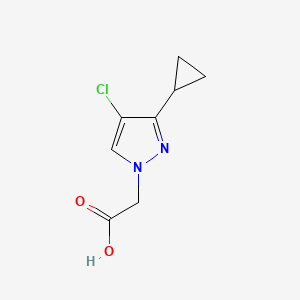
![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)
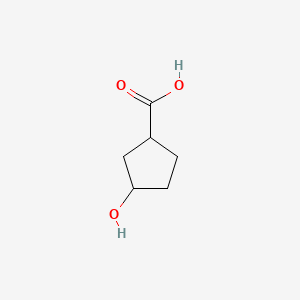
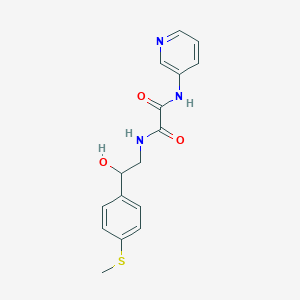
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
